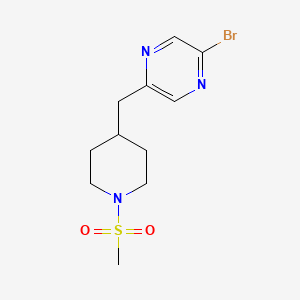
3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester
Übersicht
Beschreibung
“3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester” is a chemical compound that is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole . It is also an intermediate for the synthesis of Leflunomide .
Synthesis Analysis
The synthesis of isoxazoles often involves metal-free synthetic routes . A method to synthesize 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives has been reported . Another synthesis method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
Isoxazoles, such as 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester , are a class of compounds that have been identified as a privileged scaffold in drug discovery . They are commonly found in many commercially available drugs and are significant due to their ability to bind to biological targets based on their chemical diversity. The development of robust synthetic methods for these heterocyclic molecules accelerates drug discovery programs.
Anticancer Agent Synthesis
The isoxazole ring is often incorporated into molecules designed for anticancer properties. Research has shown that isoxazoles can be used in diversity-oriented synthesis approaches to create novel anticancer drugs . The versatility of the isoxazole scaffold allows for the generation of compounds with potential efficacy against various cancer types.
Nanocatalysis
Isoxazole derivatives are used in nanocatalysis, which involves the use of nanomaterials as catalysts in chemical reactions . The unique properties of isoxazoles can enhance the catalytic efficiency and selectivity of these nanomaterials, leading to more eco-friendly and cost-effective processes.
Sensing Applications
The chemical structure of isoxazoles makes them suitable for use in sensing applications . They can be designed to react with specific analytes, leading to a detectable change that can be used for the identification and quantification of various substances.
Solid Support Synthesis
Isoxazole derivatives are utilized in solid support synthesis, which is a technique used in combinatorial chemistry to generate large libraries of compounds . This method is particularly useful for the rapid synthesis of diverse molecular entities that can be screened for biological activity.
Analeptic Medication Intermediates
Isoxazole compounds have been used as intermediates in the synthesis of analeptic medications, which are stimulants of the central nervous system . These medications can be used to treat conditions such as respiratory depression and narcolepsy.
Wirkmechanismus
Isoxazole
is a heterocyclic system containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It is an important scaffold found in various bioactive compounds. The indole nucleus, which is also relevant to our discussion, is another aromatic heterocyclic system with diverse biological applications .
Now, let’s address each of the requested points:
Eigenschaften
IUPAC Name |
ethyl 3-butyl-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-4-6-7-9-10(8(3)15-12-9)11(13)14-5-2/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGNSGNBQCREJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NOC(=C1C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)

![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)
![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)








![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)